Kynurenic Acid

Description

This compound is under investigation in clinical trial NCT02340325 (FS2 Safety and Tolerability Study in Healthy Volunteers).

This compound has been reported in Ephedra transitoria, Ephedra pachyclada, and other organisms with data available.

TRANSTORINE is a small molecule drug with a maximum clinical trial phase of I.

This compound is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. this compound (KYNA) is a well-known endogenous antagonist of the glutamate ionotropic excitatory amino acid receptors N-methyl-D-aspartate (NMDA), alphaamino-3-hydroxy-5-methylisoxazole-4-propionic acid and kainate receptors and of the nicotine cholinergic subtype alpha 7 receptors. KYNA neuroprotective and anticonvulsive activities have been demonstrated in animal models of neurodegenerative diseases. Because of KYNA's neuromodulatory character, its involvement has been speculatively linked to the pathogenesis of a number of neurological conditions including those in the ageing process. Different patterns of abnormalities in various stages of KYNA metabolism in the CNS have been reported in Alzheimer's disease, Parkinson's disease and Huntington's disease. In HIV-1-infected patients and in patients with Lyme neuroborreliosis a marked rise of KYNA metabolism was seen. In the ageing process KYNA metabolism in the CNS of rats shows a characteristic pattern of changes throughout the life span. A marked increase of the KYNA content in the CNS occurs before the birth, followed by a dramatic decline on the day of birth. A low activity was seen during ontogenesis, and a slow and progressive enhancement occurs during maturation and ageing. This remarkable profile of KYNA metabolism alterations in the mammalian brain has been suggested to result from the development of the organisation of neuronal connections and synaptic plasticity, development of receptor recognition sites, maturation and ageing. There is significant evidence that KYNA can improve cognition and memory, but it has also been demonstrated that it interferes with working memory. Impairment of cognitive function in various neurodegenerative disorders is accompanied by profound reduction and/or elevation of KYNA metabolism. The view that enhancement of CNS KYNA levels could underlie cognitive decline is supported by the increased KYNA metabolism in Alzheimer's disease, by the increased KYNA metabolism in down's syndrome and the enhancement of KYNA function during the early stage of Huntington's disease. This compound is the only endogenous N-methyl-D-aspartate (NMDA) receptor antagonist identified up to now, that mediates glutamatergic hypofunction. Schizophrenia is a disorder of dopaminergic neurotransmission, but modulation of the dopaminergic system by glutamatergic neurotransmission seems to play a key role. Despite the NMDA receptor antagonism, this compound also blocks, in lower doses, the nicotinergic acetycholine receptor, i.e., increased this compound levels can explain psychotic symptoms and cognitive deterioration. This compound levels are described to be higher in the cerebrospinal fluid (CSF) and in critical central nervous system (CNS) regions of schizophrenics as compared to controls. (A3279, A3280).

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

A broad-spectrum excitatory amino acid antagonist used as a research tool.

Structure

3D Structure

Propriétés

IUPAC Name |

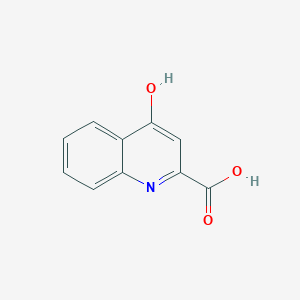

4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZHHEIFKROPDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075417 | |

| Record name | 4-Hydroxy-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] Yellow needles; [Alfa Aesar MSDS], Solid | |

| Record name | Kynurenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Kynurenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463252 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

492-27-3, 13593-94-7 | |

| Record name | Kynurenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kynurenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Transtorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013593947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kynurenic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11937 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | kynurenic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KYNURENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H030S2S85J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kynurenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

280 °C | |

| Record name | Kynurenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Kynurenic acid discovery and history

An In-depth Technical Guide on the Discovery and History of Kynurenic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (KYNA), a metabolite of the essential amino acid L-tryptophan, has emerged from relative obscurity as a metabolic byproduct to a molecule of significant interest in the fields of neuroscience, immunology, and drug development. Initially discovered in the mid-19th century, its profound neuroactive properties were not recognized until over a century later. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing the seminal experiments, key researchers, and the evolution of our understanding of its physiological roles. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the foundational science of KYNA, including detailed experimental protocols from historical studies, quantitative data, and visualizations of key pathways and workflows.

The Initial Discovery: Isolation from Canine Urine

This compound was first identified in 1853 by the renowned German chemist Justus von Liebig.[1] He isolated the compound from the urine of dogs, which led to its name.

Experimental Protocol: Liebig's Isolation of this compound (1853)

Objective: To isolate and characterize the novel crystalline substance from dog urine.

Methodology:

-

Sample Collection: Large volumes of urine were collected from dogs.

-

Precipitation: The urine was likely treated with a mineral acid, such as hydrochloric acid or nitric acid, to precipitate uric acid and other less soluble compounds. The acidic conditions would also protonate this compound, reducing its solubility in water.

-

Filtration: The resulting precipitate was separated from the bulk liquid by filtration.

-

Extraction and Purification: The crude precipitate would have been subjected to a series of extraction and recrystallization steps. This may have involved:

-

Dissolving the precipitate in an alkaline solution (e.g., sodium hydroxide (B78521) or potassium hydroxide), where this compound would form a soluble salt.

-

Filtering the alkaline solution to remove insoluble impurities.

-

Acidifying the filtrate to re-precipitate the this compound.

-

Repeated recrystallization from hot water or ethanol (B145695) to obtain a pure crystalline product.

-

-

Characterization: The purified crystals would have been characterized using the methods available at the time, including elemental analysis to determine its empirical formula, melting point determination, and observation of its crystalline structure.

Unraveling the Metabolic Origin: Tryptophan as the Precursor

For several decades after its discovery, the biological origin of this compound remained unknown. In 1904, Alexander Ellinger, a German physiological chemist, published his groundbreaking work in Hoppe-Seyler's Zeitschrift für Physiologische Chemie, demonstrating that this compound is a metabolic product of the amino acid L-tryptophan.

Experimental Protocol: Ellinger's Demonstration of Tryptophan as a Precursor (1904)

Objective: To determine if the administration of tryptophan to an animal leads to an increased excretion of this compound.

Methodology:

-

Animal Model: Dogs were used as the experimental animals, given their known excretion of this compound.

-

Baseline Measurement: The baseline excretion of this compound in the urine of the dogs was established over a control period. This likely involved collecting 24-hour urine samples and isolating and quantifying the this compound, possibly by gravimetric methods after precipitation.

-

Tryptophan Administration: The dogs were then fed a diet supplemented with L-tryptophan. The exact doses and duration of administration would have been detailed in the original publication.

-

Urine Collection and Analysis: Urine was collected during the tryptophan administration period. The this compound was isolated and quantified using the same methods as in the baseline period.

-

Comparison: The amount of this compound excreted during the tryptophan feeding period was compared to the baseline levels. A significant increase in this compound excretion following tryptophan administration would provide strong evidence for a precursor-product relationship.

Confirmation with Isotopic Tracing: The Heidelberger Experiment

The advent of radioactive isotopes in biological research provided a powerful new tool to trace metabolic pathways with high specificity. In 1949, Charles Heidelberger and his colleagues published a seminal paper in the Journal of Biological Chemistry that definitively confirmed the conversion of tryptophan to this compound using radiolabeled tryptophan.[2][3][4][5]

Experimental Protocol: Conversion of Radiolabeled Tryptophan to this compound (Heidelberger et al., 1949)

Objective: To demonstrate the direct incorporation of atoms from tryptophan into the this compound molecule using a radiotracer.

Methodology:

-

Synthesis of Radiolabeled Tryptophan: DL-tryptophan was synthesized with a Carbon-14 label at the β-carbon of the side chain (DL-tryptophan-β-¹⁴C).

-

Animal Administration: The radiolabeled tryptophan was administered to dogs. A specific activity of the administered tryptophan was recorded (e.g., 460 counts/min/mg).

-

Urine Collection and this compound Isolation: Urine was collected for 36 hours. This compound was isolated from the pooled and acidified urine by centrifugation, followed by clarification with charcoal in an alkaline solution and subsequent acidification to re-precipitate the this compound. The product was further purified by recrystallization.

-

Radioactivity Measurement: The specific activity of the isolated, purified this compound was measured using a Geiger-Müller counter.

-

Data Analysis: The specific activity of the isolated this compound was compared to the specific activity of the administered tryptophan. The presence of significant radioactivity in the this compound would confirm that it was derived from the administered tryptophan.

Quantitative Data from Heidelberger et al. (1949)

| Parameter | Value |

| Specific activity of ingested DL-tryptophan-β-¹⁴C | 460 cts./min./mg |

| Specific activity of isolated this compound | 143 cts./min./mg |

| Calculated specific activity if direct conversion | 496 cts./min./mg |

| Dilution by body pool of tryptophan and kynurenine (B1673888) | 71% |

Table 1: Quantitative data from the Heidelberger et al. (1949) experiment demonstrating the conversion of radiolabeled tryptophan to this compound.

The Kynurenine Pathway: Elucidating the Metabolic Route

Subsequent research throughout the mid-20th century gradually pieced together the enzymatic steps leading from tryptophan to this compound, a metabolic cascade now known as the kynurenine pathway. This pathway is the major route of tryptophan degradation in mammals.

Signaling Pathway: The Kynurenine Pathway

References

- 1. Kynurenine aminotransferase activity of Aro8/Aro9 engage tryptophan degradation by producing this compound in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tryptophan metabolism; concerning the mechanism of the mammalian conversion of tryptophan into kynurenine, this compound, and nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. catalog.hathitrust.org [catalog.hathitrust.org]

Kynurenic acid biosynthesis from tryptophan

An In-depth Technical Guide to the Biosynthesis of Kynurenic Acid from Tryptophan

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (KYNA) is a critical neuroactive metabolite of the kynurenine (B1673888) pathway, the primary route of tryptophan degradation in mammals. Arising from being viewed as a simple byproduct to a key modulator of neurotransmission and immune responses, KYNA has garnered significant attention in drug development.[1] Its role as an antagonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor and the α7-nicotinic acetylcholine (B1216132) receptor (α7nAChR) implicates it in the pathophysiology of numerous neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1][2][3] Consequently, a profound understanding of its biosynthetic pathways, enzymatic regulation, and quantification is paramount for developing novel therapeutics that target this pathway. This guide provides a detailed technical overview of the core biosynthetic routes of KYNA from tryptophan, the enzymology involved, quantitative data, and detailed experimental protocols for its measurement and the characterization of its synthesizing enzymes.

The Kynurenine Pathway and the Significance of this compound

Approximately 95% of dietary L-tryptophan not utilized for protein synthesis is catabolized via the kynurenine pathway (KP).[3] This multi-step cascade produces a variety of bioactive molecules, including the neurotoxin quinolinic acid and the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[4] KYNA represents a terminal product of a major branch of this pathway.[5] Due to its poor ability to cross the blood-brain barrier, KYNA's concentration and activity within the central nervous system (CNS) are governed by local synthesis.[1] Its production is a critical control point that determines the balance between neuroprotective (KYNA) and potentially neurotoxic (e.g., quinolinic acid) branches of the kynurenine pathway.

Core Biosynthetic Pathways of this compound

The formation of KYNA from L-tryptophan is a multi-enzyme process involving several key intermediates. While a canonical pathway is responsible for the majority of its synthesis, alternative routes have also been identified.

The Canonical Tryptophan-Kynurenine-KYNA Axis

The primary route for KYNA biosynthesis begins with the oxidative cleavage of the indole (B1671886) ring of L-tryptophan.

-

Tryptophan to N'-Formylkynurenine : This is the rate-limiting step of the kynurenine pathway. It is catalyzed by two distinct enzymes: Tryptophan 2,3-dioxygenase (TDO), which is primarily active in the liver, and Indoleamine 2,3-dioxygenase (IDO), which is expressed extrahepatically and is strongly induced by inflammatory stimuli.[6]

-

N'-Formylkynurenine to L-Kynurenine : The resulting N'-formylkynurenine is rapidly hydrolyzed by kynurenine formamidase (KFase) to yield L-kynurenine (KYN).[6]

-

L-Kynurenine to this compound : L-kynurenine stands at a critical juncture. It can be irreversibly transaminated to KYNA by a family of pyridoxal-5'-phosphate (PLP)-dependent enzymes known as kynurenine aminotransferases (KATs).[7] This reaction involves the transfer of the amino group from kynurenine to an α-keto acid, forming an unstable intermediate that spontaneously cyclizes to form the stable KYNA molecule.[1]

Alternative Biosynthetic Routes

Beyond the primary pathway, other mechanisms contribute to the total KYNA pool, particularly under specific physiological or pathological conditions.

-

D-Kynurenine Pathway : The D-enantiomer of kynurenine, which can be formed from D-tryptophan, serves as a substrate for D-amino acid oxidase (D-AAO). This enzyme can convert D-kynurenine to KYNA, a pathway notably active in the cerebellum.[8]

-

Non-Enzymatic Synthesis : Under conditions of oxidative stress, KYNA can be formed non-enzymatically. Reactive oxygen species (ROS) can mediate the conversion of L-kynurenine to KYNA, suggesting a potential link between oxidative stress and KYNA levels.[8]

Enzymology of KYNA Synthesis

The production of KYNA is tightly controlled by the activity and expression of several key enzymes.

Rate-Limiting Enzymes: IDO and TDO

The initial conversion of tryptophan is the primary regulatory point for the entire kynurenine pathway.

-

Tryptophan 2,3-dioxygenase (TDO) : Primarily hepatic, TDO activity is regulated by its substrate (L-tryptophan) and hormonal factors like glucocorticoids.[6]

-

Indoleamine 2,3-dioxygenase (IDO) : Found in many extrahepatic tissues, including the brain and immune cells, IDO is strongly upregulated by pro-inflammatory cytokines such as interferon-gamma (IFN-γ). This provides a direct link between inflammation and increased kynurenine pathway metabolism.[6]

Kynurenine Aminotransferases (KATs): The Direct Synthesizers

Four distinct enzymes, designated KAT I, II, III, and IV, are known to catalyze the final synthesis of KYNA.[1][2] They exhibit different biochemical properties, substrate specificities, and tissue distributions, suggesting unique physiological roles.[9] KAT II is considered the principal isoform responsible for KYNA production in the human brain under normal physiological conditions.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the enzymes and concentrations relevant to KYNA biosynthesis.

Table 1: Properties of Human Kynurenine Aminotransferase Isozymes

| Isozyme | Alternative Names | Optimal pH | Key Characteristics & Substrates |

|---|---|---|---|

| KAT I | Glutamine Transaminase K (GTK), Cysteine-S-conjugate β-lyase 1 | ~9.6 | High activity with glutamine; suggested role in pathological, alkaline conditions.[1][9] |

| KAT II | α-Aminoadipate Aminotransferase (AADAT) | ~7.4 | Considered the primary KYNA-synthesizing enzyme in the brain under physiological conditions; high activity with glutamate.[1][9][10] |

| KAT III | Glutamine Transaminase L (GTL), Cysteine-S-conjugate β-lyase 2 | ~8.0 | Shares high sequence similarity and substrate profile with KAT I.[1][5] |

| KAT IV | Mitochondrial Aspartate Aminotransferase (mAST/GOT2) | ~7.4 | A mitochondrial enzyme that also contributes to KYNA synthesis.[1][2] |

Table 2: Representative Kinetic Parameters of Human KAT Isozymes for L-Kynurenine Note: Kinetic values can vary significantly based on experimental conditions, including the α-keto acid co-substrate used. The values below are representative.

| Isozyme | Km for L-Kynurenine (µM) |

|---|---|

| KAT I | High (mM range) |

| KAT II | ~30 - 1000 |

| KAT III | High (mM range) |

| KAT IV | ~2000 - 3000 |

Table 3: Basal Concentrations of this compound in Biological Samples

| Sample Type | Organism | Concentration Range |

|---|---|---|

| Plasma | Human | 4.4 - 35 nM[12][13] |

| Brain (Total Tissue) | Human/Rat | Low nanomolar to low micromolar[14] |

| Cerebrospinal Fluid (CSF) | Human | 1 - 5 nM[15] |

Experimental Protocols

Accurate measurement of KYNA and the activity of its synthesizing enzymes are crucial for research and development.

Protocol for Quantification of KYNA in Biological Samples via HPLC

This protocol outlines a general method for KYNA quantification using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.

-

1. Principle : KYNA is separated from other matrix components on a reverse-phase HPLC column and quantified by its native fluorescence or UV absorbance.

-

2. Reagents and Materials :

-

KYNA standard

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Mobile phase buffers (e.g., ammonium (B1175870) acetate (B1210297), acetic acid)[16]

-

C18 Reverse-phase HPLC column

-

HPLC system with a fluorescence detector (Excitation: ~340 nm, Emission: ~398 nm) or a UV detector (~330 nm).[16]

-

-

3. Sample Preparation (Plasma/Tissue Homogenate) :

-

To 100 µL of plasma or tissue supernatant, add 10 µL of a deproteinizing agent (e.g., 30% TCA).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

-

4. HPLC Analysis :

-

Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]

-

Mobile Phase : Isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium acetate with 35 mM acetic acid) and an organic solvent (e.g., acetonitrile) in a 91:9 ratio.[16]

-

Flow Rate : 0.7 - 1.0 mL/min.[16]

-

Injection Volume : 20 - 50 µL.

-

Detection : Fluorescence (Ex: 340 nm, Em: 398 nm) or UV (330 nm).[16]

-

-

5. Data Analysis :

-

Generate a standard curve using known concentrations of KYNA.

-

Integrate the peak area corresponding to the retention time of KYNA in the samples.

-

Calculate the concentration in the unknown samples by interpolating from the standard curve.

-

Protocol for In Vitro Kynurenine Aminotransferase (KAT) Activity Assay

This assay measures the rate of KYNA formation from L-kynurenine in a tissue homogenate.

-

1. Principle : The enzymatic activity of KATs is determined by incubating a protein lysate with excess substrate (L-kynurenine) and a co-substrate (an α-keto acid) and quantifying the KYNA produced over time.

-

2. Reagents and Materials :

-

Assay Buffer (e.g., 50 mM Potassium Phosphate buffer, pH 7.4 for KAT II).[17]

-

L-kynurenine stock solution.

-

α-keto acid co-substrate stock solution (e.g., α-ketoglutarate, pyruvate).

-

Pyridoxal-5'-phosphate (PLP) stock solution.

-

Protease inhibitor cocktail.

-

Reagents for reaction termination and sample preparation (e.g., TCA).

-

-

3. Tissue Homogenate Preparation :

-

4. Assay Procedure :

-

Prepare a reaction mixture in a microcentrifuge tube containing Assay Buffer, PLP (final conc. ~10-20 µM), and the α-keto acid co-substrate (final conc. ~1-2 mM).

-

Add a specific amount of lysate (e.g., 50-100 µg of total protein). Pre-incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding L-kynurenine to a final concentration that is saturating (e.g., 200-500 µM).

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of cold 10% TCA.

-

Process the sample as described in protocol 6.1 (steps 3.2 - 3.5) for KYNA quantification via HPLC.

-

-

5. Data Analysis :

-

Calculate the amount of KYNA produced (in pmol or nmol).

-

Express KAT activity as pmol of KYNA produced per minute per milligram of protein (pmol/min/mg).

-

Conclusion

The biosynthesis of this compound is a tightly regulated, multi-step process central to both neurophysiology and immunology. The pathway is controlled at the initial, rate-limiting conversion of tryptophan and at the final, irreversible transamination of L-kynurenine by a family of four distinct KAT enzymes. Understanding the nuances of this pathway, from the kinetic properties of its enzymes to the physiological concentrations of its metabolites, is essential for the rational design of therapeutics. The experimental protocols provided herein offer a robust framework for researchers to accurately investigate the role of KYNA in health and disease, paving the way for novel interventions targeting the cognitive and inflammatory deficits associated with its dysregulation.

References

- 1. Structure, expression, and function of kynurenine aminotransferases in human and rodent brains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, expression, and function of kynurenine aminotransferases in human and rodent brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The Synthesis of this compound in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue [frontiersin.org]

- 4. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 5. Biochemical and Structural Properties of Mouse Kynurenine Aminotransferase III - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Relevance of Alternative Routes of this compound Production in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 10. Structure of the PLP-Form of the Human Kynurenine Aminotransferase II in a Novel Spacegroup at 1.83 Å Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. uadubj.uludag.edu.tr [uadubj.uludag.edu.tr]

- 17. benchchem.com [benchchem.com]

The Pivotal Role of Kynurenic Acid in Brain Physiology and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kynurenic acid (KYNA), a metabolite of the tryptophan-kynurenine pathway, is an endogenous neuromodulator with a profound impact on brain function. Primarily synthesized by astrocytes, KYNA acts as a broad-spectrum antagonist at ionotropic glutamate (B1630785) and α7 nicotinic acetylcholine (B1216132) receptors. This dual antagonism positions KYNA as a critical regulator of excitatory neurotransmission and a key player in the pathophysiology of numerous neurological and psychiatric disorders. This in-depth technical guide explores the core physiological roles of KYNA in the brain, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to provide a comprehensive resource for researchers and drug development professionals.

Introduction

First identified in the 19th century, this compound was initially considered a mere byproduct of tryptophan metabolism.[1] It was not until the 1980s that its potent effects on excitatory amino acid receptors were discovered, catapulting it into the forefront of neuroscience research.[1][2] KYNA is unique as the only known endogenous antagonist of all three ionotropic glutamate receptors: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[1][3] Furthermore, it non-competitively antagonizes the α7 nicotinic acetylcholine receptor (α7nAChR).[4][5] This multifaceted pharmacology allows KYNA to exert significant control over synaptic plasticity, neuronal excitability, and neuroinflammation.

An imbalance in the kynurenine (B1673888) pathway, often skewed towards either neurotoxic metabolites like quinolinic acid or altered levels of the neuroprotective KYNA, is implicated in a spectrum of brain disorders.[2][6] Elevated central KYNA levels are a consistent finding in schizophrenia, while its role in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's is more complex, with studies reporting both increases and decreases depending on the disease and brain region.[2][7][8][9][10] This guide will dissect the intricate physiological and pathological roles of KYNA, providing the foundational knowledge necessary for future therapeutic development.

This compound Synthesis, Transport, and Metabolism

The synthesis of KYNA is a critical control point in its physiological function. It is formed from its precursor, L-kynurenine, through the action of kynurenine aminotransferases (KATs).[11] In the brain, astrocytes are the primary producers of KYNA.[3][12] The availability of L-kynurenine, which can cross the blood-brain barrier (BBB) via the large neutral amino acid transporter (LAT1), is a rate-limiting step in central KYNA synthesis.[13][14] Conversely, KYNA itself has limited permeability across the BBB.[3][14][15]

The balance between the neuroprotective arm of the kynurenine pathway (leading to KYNA) and the neurotoxic arm (producing quinolinic acid) is crucial for neuronal health.[2][16] Under inflammatory conditions, the pathway can be shifted towards the production of quinolinic acid by microglia and infiltrating macrophages, contributing to excitotoxicity.[16][17]

Molecular Mechanisms of this compound Action

KYNA's physiological effects are primarily mediated through its interaction with several key receptors.

Ionotropic Glutamate Receptors

KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, although its affinity varies for each subtype.[18]

-

NMDA Receptors: KYNA acts as an antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor.[5][19][20] This non-competitive antagonism is a key mechanism by which KYNA dampens glutamatergic neurotransmission and provides neuroprotection against excitotoxicity.[20][21]

-

AMPA and Kainate Receptors: At higher concentrations, KYNA also competitively antagonizes AMPA and kainate receptors.[4][22] While its affinity for these receptors is lower than for the NMDA receptor glycine site, this action contributes to its overall inhibitory effect on excitatory signaling.[4]

α7 Nicotinic Acetylcholine Receptor (α7nAChR)

KYNA is a potent non-competitive antagonist of the α7nAChR.[4][5] This receptor is involved in regulating glutamate release, and its inhibition by KYNA represents another layer of control over excitatory neurotransmission.[4] The interaction with α7nAChRs is particularly relevant to the cognitive deficits observed in schizophrenia, where both elevated KYNA and α7nAChR dysfunction are implicated.[18]

G-Protein Coupled Receptor 35 (GPR35)

More recently, KYNA has been identified as an agonist for the orphan G-protein coupled receptor GPR35.[16][23] The physiological significance of this interaction in the brain is still under investigation but may contribute to its neuroprotective and anti-inflammatory effects.

Quantitative Data on this compound

Table 1: Receptor Binding Affinities and Potencies of this compound

| Receptor | Action | Potency (IC₅₀ / Kᵢ) | Species/Tissue | Reference |

| NMDA Receptor (Glycine Site) | Antagonist | IC₅₀: ~70 µM | Rat Cortical Neurons | [22] |

| Antagonist | IC₅₀: 158 µM (NR1a/NR2A) | Human Recombinant | [24] | |

| Antagonist | IC₅₀: 681 µM (NR1a/NR2B) | Human Recombinant | [24] | |

| AMPA Receptor | Antagonist | IC₅₀: 433 µM | Rat Hippocampal Neurons | [24] |

| Antagonist | IC₅₀: 596 µM | Human Recombinant | [24] | |

| Kainate Receptor | Antagonist | IC₅₀: ~500 µM | Rat Cortical Neurons | [4][22] |

| α7 Nicotinic Acetylcholine Receptor | Antagonist | IC₅₀: ~7 µM | Rat Hippocampal Neurons | [5] |

| GABA-A Receptor | Modulator | ~35% inhibition at 3 mM | Cultured Neurons | [24] |

| Glycine Receptor (Strychnine-sensitive) | Antagonist | ~35% inhibition at 3 mM | Cultured Neurons | [24] |

Table 2: this compound Concentrations in Human Cerebrospinal Fluid (CSF)

| Condition | KYNA Concentration (nM) | Comparison | Reference |

| Healthy Controls | 1.36 ± 0.08 | - | [25] |

| Schizophrenia | 2.03 ± 0.23 | Increased vs. Controls | [25] |

| Alzheimer's Disease | Higher than controls | Increased vs. Controls | [12][26] |

| Dementia with Lewy Bodies | No significant change | - | [8] |

| Huntington's Disease | Reduced | Decreased vs. Controls | [10] |

Signaling Pathways and Logical Relationships

Caption: this compound signaling pathways in the brain.

Caption: Balance of the kynurenine pathway in the brain.

Experimental Protocols

Quantification of this compound in Brain Tissue using HPLC

This protocol provides a general framework for the analysis of KYNA in brain tissue homogenates using high-performance liquid chromatography (HPLC) with fluorescence detection.

1. Tissue Preparation: a. Euthanize the animal according to approved ethical guidelines. b. Rapidly dissect the brain region of interest on an ice-cold plate. c. Weigh the tissue and immediately homogenize in 10 volumes of ice-cold 0.4 M perchloric acid. d. Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C. e. Collect the supernatant and filter it through a 0.22 µm syringe filter.

2. HPLC Analysis: a. Mobile Phase: Prepare a mobile phase consisting of 50 mM sodium acetate (B1210297) buffer (pH 6.2) and methanol (B129727) (e.g., 95:5 v/v). The exact ratio may need optimization. b. Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). c. Injection: Inject 20-50 µL of the filtered supernatant into the HPLC system. d. Detection: Set the fluorescence detector to an excitation wavelength of 344 nm and an emission wavelength of 398 nm. e. Quantification: Create a standard curve using known concentrations of KYNA. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

3. Data Analysis: a. Express KYNA levels as pmol/mg of wet tissue weight.

Caption: Workflow for HPLC analysis of this compound.

Whole-Cell Patch-Clamp Recording to Assess KYNA's Effect on Neuronal Receptors

This protocol outlines the procedure for recording ligand-gated ion channel currents in cultured neurons or brain slices to determine the effect of KYNA.

1. Preparation of Cells/Slices: a. For cultured neurons, plate primary hippocampal or cortical neurons on coverslips. b. For brain slices, prepare acute coronal or sagittal slices (250-350 µm thick) from the brain region of interest using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

2. Electrophysiological Recording: a. Place the coverslip or brain slice in a recording chamber continuously perfused with aCSF at room temperature or near-physiological temperature. b. Use a borosilicate glass micropipette (3-6 MΩ resistance) filled with an internal solution (e.g., containing Cs-gluconate or CsCl) to form a gigaseal with the membrane of a neuron under visual guidance (e.g., DIC microscopy). c. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration. d. Clamp the membrane potential at a holding potential of -60 to -70 mV.

3. Drug Application: a. Apply the specific agonist for the receptor of interest (e.g., NMDA + glycine, AMPA, choline (B1196258) for α7nAChR) via a rapid perfusion system to evoke an inward current.[5] b. After establishing a stable baseline response to the agonist, co-apply KYNA at various concentrations with the agonist. c. Record the changes in the amplitude and kinetics of the agonist-evoked currents.

4. Data Analysis: a. Measure the peak amplitude of the evoked currents in the absence and presence of KYNA. b. Construct a concentration-response curve for KYNA's inhibitory effect and calculate the IC₅₀ value.

Role of this compound in Neurological and Psychiatric Disorders

Schizophrenia

The "this compound hypothesis of schizophrenia" posits that elevated brain levels of KYNA contribute to the pathophysiology of the disorder.[19][27] Increased KYNA would lead to hypo-functioning of NMDA receptors and α7nAChRs, consistent with the glutamate and cholinergic hypotheses of schizophrenia, respectively.[19][27] Meta-analyses have confirmed elevated KYNA in the CSF and post-mortem brain tissue of individuals with schizophrenia.[7][27]

Neurodegenerative Diseases

The role of KYNA in neurodegenerative disorders is multifaceted.

-

Huntington's Disease: A deficiency of KYNA in the striatum and cortex has been reported in Huntington's disease, which could exacerbate excitotoxicity mediated by the NMDA receptor agonist quinolinic acid.[10][28][29][30]

-

Alzheimer's Disease: The findings in Alzheimer's disease are less consistent. Some studies report increased KYNA in the CSF, potentially as a compensatory neuroprotective mechanism, while others show no change.[8][12][26][31] KYNA has also been shown to induce the expression of neprilysin, an amyloid-β degrading enzyme, suggesting a potential therapeutic role.[32]

-

Parkinson's Disease: In Parkinson's disease, a shift in the kynurenine pathway towards neurotoxic metabolites and a relative deficiency of KYNA in the brain have been observed in some studies.[2][33][34][35] Increasing brain KYNA levels has shown neuroprotective effects in animal models of the disease.[6]

Therapeutic Implications and Future Directions

The central role of KYNA in regulating excitatory neurotransmission and its involvement in brain disorders make it an attractive target for therapeutic intervention. However, the poor BBB permeability of KYNA itself presents a significant challenge.[15] Current strategies focus on:

-

KYNA Analogs: Developing more potent and BBB-permeable analogs of KYNA.[36][37]

-

Prodrugs: Designing prodrugs that can cross the BBB and are then converted to KYNA in the brain.[38]

-

Modulation of Kynurenine Pathway Enzymes: Developing inhibitors of enzymes like kynurenine monooxygenase (KMO) to shift the pathway towards KYNA production.[2]

Conclusion

This compound is a critical endogenous modulator of brain function, wielding significant influence over excitatory neurotransmission through its antagonism of glutamate and nicotinic receptors. Its dysregulation is a key feature in the pathophysiology of schizophrenia and is increasingly recognized as a contributor to neurodegenerative processes. While the therapeutic potential of modulating KYNA levels is substantial, overcoming the challenge of its limited brain penetration remains a key focus of ongoing research. The data and protocols presented in this guide offer a comprehensive foundation for scientists and clinicians working to unravel the complexities of KYNA and translate this knowledge into novel treatments for debilitating brain disorders.

References

- 1. This compound - A neuroprotective metabolite with key roles in brain health and immune function - biocrates life sciences gmbh [biocrates.com]

- 2. This compound in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KYNURENINES IN THE MAMMALIAN BRAIN: WHEN PHYSIOLOGY MEETS PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases [frontiersin.org]

- 5. The Brain Metabolite this compound Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications | Journal of Neuroscience [jneurosci.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. lucris.lub.lu.se [lucris.lub.lu.se]

- 9. Increase in this compound in Huntington's disease motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kynurenine pathway measurements in Huntington's disease striatum: evidence for reduced formation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Importance of Modulating this compound Metabolism—Approaches for the Treatment of Dementia [mdpi.com]

- 12. This compound Levels are Increased in the CSF of Alzheimer’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Blood-brain barrier transport of kynurenines: implications for brain synthesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lipid-Based Nanocarriers for Delivery of Neuroprotective this compound: Preparation, Characterization, and BBB Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Kynurenine pathway in schizophrenia: pathophysiological and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The this compound hypothesis of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Mechanism of the Neuroprotective Effect of this compound in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound inhibits the activation of kainic and N-methyl-D-aspartic acid-sensitive ionotropic receptors by a different mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound - Wikipedia [en.wikipedia.org]

- 24. Electrophysiological characterisation of the actions of this compound at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Higher concentrations of this compound in CSF are associated with the slower clinical progression of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. This compound in Schizophrenia: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Dysfunction of brain this compound metabolism in Huntington's disease: focus on kynurenine aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. This compound concentrations are reduced in Huntington's disease cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. scilit.com [scilit.com]

- 31. This compound Levels are Increased in the CSF of Alzheimer’s Disease Patients [ouci.dntb.gov.ua]

- 32. The neuroprotector this compound increases neuronal cell survival through neprilysin induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Kynurenine pathway in Parkinson's disease-An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. tandfonline.com [tandfonline.com]

- 35. Kynurenine pathway in Parkinson's disease—An update - PMC [pmc.ncbi.nlm.nih.gov]

- 36. pubs.acs.org [pubs.acs.org]

- 37. Structural Evaluation and Electrophysiological Effects of Some this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 38. tandfonline.com [tandfonline.com]

Kynurenic Acid: An Endogenous Neuromodulator at the Crossroads of Neuroprotection and Neuropathology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Kynurenic acid (KYNA), a metabolite of the essential amino acid tryptophan, has emerged as a critical endogenous neuromodulator within the central nervous system (CNS). Operating at the intersection of metabolism, neurotransmission, and immune response, KYNA exhibits a complex profile of activities that position it as a key player in both physiological brain function and the pathophysiology of a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of KYNA's biosynthesis, its multifaceted signaling pathways, and its roles in health and disease. Detailed experimental protocols for the quantification and functional assessment of KYNA are presented, alongside curated quantitative data and visual diagrams of its core mechanisms, to support advanced research and therapeutic development efforts in this area.

Introduction

Derived from the kynurenine (B1673888) pathway, which metabolizes the majority of free tryptophan in the body, KYNA is unique among its fellow metabolites for its broad-spectrum antagonist activity at excitatory amino acid receptors.[1][2] Primarily synthesized by astrocytes in the brain, KYNA does not readily cross the blood-brain barrier, meaning its concentration and activity within the CNS are locally regulated.[3] Its ability to modulate glutamatergic and cholinergic neurotransmission places it at a critical control point for synaptic plasticity, neuronal excitability, and cognitive processes.[4][5] Dysregulation of KYNA levels has been implicated in conditions such as schizophrenia, Alzheimer's disease, and Huntington's disease, making it a compelling target for novel therapeutic strategies.[6][7][8]

Biosynthesis and Metabolism of this compound

The synthesis of KYNA is an integral part of the kynurenine pathway, the primary route of tryptophan degradation.[9] Over 90% of tryptophan is metabolized through this pathway, with only a small fraction being converted to serotonin (B10506) and melatonin.[9]

The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[4] N-formylkynurenine is then rapidly converted to L-kynurenine. L-kynurenine stands at a crucial branch point in the pathway. It can be metabolized down a neurotoxic branch by the enzyme kynurenine-3-monooxygenase (KMO) to form 3-hydroxykynurenine and subsequently the excitotoxic NMDA receptor agonist, quinolinic acid.[8]

Alternatively, L-kynurenine can be irreversibly transaminated by kynurenine aminotransferases (KATs) to form the neuroprotective KYNA.[9] Four isoforms of KAT (I, II, III, and IV) have been identified in the human brain, with KAT II being considered the primary enzyme responsible for KYNA synthesis under physiological conditions.[8][9] This enzymatic balance between KMO and KATs is a critical determinant of the neurotoxic or neuroprotective state of the kynurenine pathway.

Signaling Mechanisms of this compound

KYNA exerts its neuromodulatory effects through interactions with several key receptor systems at the neuronal synapse. Its primary mechanisms of action are as an antagonist at ionotropic glutamate (B1630785) receptors and the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), and as an agonist at the G protein-coupled receptor 35 (GPR35).[10][11][12]

-

NMDA Receptor Antagonism: KYNA is a competitive antagonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[12] By blocking this site, KYNA reduces NMDA receptor activation, thereby dampening glutamatergic excitotoxicity and modulating synaptic plasticity.[1]

-

α7 Nicotinic Acetylcholine Receptor (α7nAChR) Antagonism: KYNA acts as a non-competitive antagonist of the α7nAChR.[12] This inhibition of cholinergic signaling can impact cognitive functions, including learning and memory.[5]

-

AMPA and Kainate Receptor Antagonism: At higher, likely supraphysiological concentrations, KYNA also acts as a competitive antagonist at the glutamate binding site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1]

-

GPR35 Agonism: KYNA is an agonist for the orphan G protein-coupled receptor GPR35, which is expressed on immune cells and neurons.[12][13] This interaction is implicated in the immunomodulatory and anti-inflammatory effects of KYNA.

Data Presentation: Quantitative Insights into KYNA's Profile

Table 1: Receptor Binding Affinities of this compound

| Receptor Target | Action | Species | IC50 / EC50 | Reference(s) |

| NMDA Receptor (Glycine Site) | Antagonist | Rat | ~8-15 µM | [2][12] |

| α7 Nicotinic Acetylcholine Receptor | Antagonist | Rat | ~7 µM | [2][12] |

| AMPA Receptor | Antagonist | Human/Rat | 433 - 596 µM | [14] |

| Kainate Receptor | Antagonist | - | >10 µM | [15] |

| GPR35 | Agonist | Human | ~39.2 µM | [12] |

| GPR35 | Agonist | Mouse | ~10.7 µM | [12] |

| GPR35 | Agonist | Rat | ~7.4 µM | [12] |

Table 2: this compound Concentrations in Human CNS

| Condition | Brain Region / Fluid | KYNA Concentration (Mean ± SEM) | Reference(s) |

| Healthy Control | Cerebrospinal Fluid | 0.97 ± 0.07 nM | [9] |

| Healthy Control | Cerebrospinal Fluid | 1.36 ± 0.08 nM | [10][16] |

| Healthy Control | Caudate Nucleus | 1.58 ± 0.43 pmol/mg tissue | [17] |

| Healthy Control | Frontal Cortex | Lower than Caudate | [17] |

| Healthy Control | Cerebellum | 0.14 ± 0.02 pmol/mg tissue | [17] |

| Schizophrenia | Cerebrospinal Fluid | 1.67 ± 0.27 nM | [9] |

| Schizophrenia | Cerebrospinal Fluid | 2.03 ± 0.23 nM | [10][16] |

| Alzheimer's Disease | Putamen | Increased by 192% vs. control | |

| Alzheimer's Disease | Caudate Nucleus | Increased by 177% vs. control | |

| Alzheimer's Disease (Mild) | Cerebrospinal Fluid | 11.1 ± 7.2 µg/L | [18] |

| Healthy Control (for AD study) | Cerebrospinal Fluid | 3.9 ± 2.9 µg/L | [18] |

Experimental Protocols

Quantification of this compound in Brain Tissue by HPLC

This protocol outlines the measurement of KYNA in brain tissue using high-performance liquid chromatography (HPLC) with fluorescence detection.

Methodology:

-

Tissue Preparation:

-

Rapidly dissect brain regions of interest on ice.

-

Weigh the tissue samples and immediately freeze them on dry ice. Samples can be stored at -80°C.

-

For analysis, add approximately 10 volumes of ice-cold 0.1 M perchloric acid to the frozen tissue.

-

Homogenize the sample immediately using a probe sonicator.[19]

-

-

Deproteinization:

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.[4]

-

Carefully collect the supernatant.

-

-

HPLC Analysis:

-

Inject a defined volume of the supernatant (e.g., 20-50 µL) into the HPLC system.

-

Use a C18 reverse-phase column for chromatographic separation.

-

Employ a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile), run in an isocratic or gradient mode.

-

For fluorescence detection, a post-column derivatization with a zinc acetate (B1210297) solution is used to form a fluorescent complex with KYNA.[4]

-

Set the fluorescence detector to an excitation wavelength of ~344 nm and an emission wavelength of ~404 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of KYNA.

-

Calculate the concentration of KYNA in the samples by comparing their peak areas to the standard curve.

-

Primary Astrocyte Culture for this compound Synthesis Assay

This protocol describes the isolation and culture of primary astrocytes from neonatal mouse cortices to study KYNA synthesis.

Methodology:

-

Isolation of Astrocytes:

-

Euthanize neonatal mouse pups (P0-P3) according to approved institutional protocols.

-

Dissect the cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Remove the meninges and mince the cortical tissue.

-

Dissociate the cells by gentle trituration.

-

Filter the cell suspension through a nylon mesh to remove debris.

-

-

Cell Culture:

-

Plate the cells in poly-L-lysine-coated culture flasks in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

After the culture becomes confluent (typically 7-10 days), remove contaminating microglia and oligodendrocytes by shaking the flasks on an orbital shaker.[21]

-

-

KYNA Synthesis Assay:

-

Re-plate the purified astrocytes into multi-well plates.

-

Once the cells are adherent and have recovered, replace the culture medium with a defined buffer or medium.

-

To initiate KYNA synthesis, add the precursor L-kynurenine to the medium at a desired concentration.

-

Incubate for a specific time period (e.g., 1-24 hours).

-

Collect the culture supernatant for KYNA measurement by HPLC as described in protocol 5.1.

-

In Vitro Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the effects of KYNA on ligand-gated ion channels in cultured neurons or brain slices.

Methodology:

-

Preparation:

-

Prepare acute brain slices or cultured neurons for recording.

-

Prepare an artificial cerebrospinal fluid (aCSF) for brain slices or an extracellular solution for cultured neurons, continuously bubbled with 95% O2 / 5% CO2.

-

Prepare an intracellular solution for the patch pipette, containing appropriate ions and an ATP-regenerating system.

-

-

Recording:

-

Under a microscope, establish a whole-cell patch-clamp recording from a neuron of interest.

-

Apply a ligand (e.g., NMDA, AMPA, acetylcholine) to evoke a current mediated by the receptor of interest.

-

After establishing a stable baseline response, co-apply the ligand with KYNA at various concentrations.[14]

-

Record the changes in the amplitude, kinetics, and other properties of the evoked currents in the presence of KYNA.

-

-

Data Analysis:

-

Measure the peak amplitude of the evoked currents before and after KYNA application.

-

Construct a concentration-response curve for KYNA's inhibitory effect.

-

Calculate the IC50 value for KYNA's antagonism of the specific receptor.

-

Morris Water Maze for Cognitive Assessment

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents, which can be influenced by modulating KYNA levels.[22][23]

Methodology:

-

Apparatus:

-

A large circular pool filled with opaque water (e.g., by adding non-toxic white paint or milk powder).

-

A small platform submerged just below the water surface.

-

Various distal visual cues are placed around the pool for spatial navigation.

-

A video tracking system to record the animal's swim path.

-

-

Procedure:

-

Acquisition Phase: For several consecutive days, place the rodent in the pool at different starting locations and allow it to find the hidden platform. Guide the animal to the platform if it fails to find it within a set time (e.g., 60-90 seconds).

-

Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set duration.

-

Treatment: Administer a KYNA-modulating compound (e.g., a KAT inhibitor or the precursor L-kynurenine) or vehicle to different groups of animals before or during the training period.

-

-

Data Analysis:

-

Acquisition: Measure the escape latency (time to find the platform) and path length across training days. A decrease in these parameters indicates learning.

-

Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of platform crossings. A preference for the target quadrant indicates spatial memory.

-

Compare the performance of the treatment group to the control group to determine the effect of KYNA modulation on spatial learning and memory.

-

Role in Pathophysiology and as a Drug Target

The dual nature of KYNA, offering neuroprotection against excitotoxicity while potentially impairing cognition at elevated levels, places it at a complex juncture in various CNS disorders.

-

Schizophrenia: A consistent finding is the elevation of KYNA in the cerebrospinal fluid and post-mortem brain tissue of individuals with schizophrenia.[3][9][10][16] This has led to the "this compound hypothesis of schizophrenia," which posits that excessive KYNA-induced antagonism of NMDA and α7nACh receptors contributes to the cognitive deficits and glutamatergic hypofunction observed in the disorder.[24][25] Consequently, inhibitors of KAT II are being explored as a potential therapeutic strategy to reduce brain KYNA levels and improve cognitive function.[26]

-

Neurodegenerative Diseases: In conditions like Alzheimer's and Huntington's disease, the role of KYNA is more nuanced. While elevated KYNA has been reported in certain brain regions in Alzheimer's disease, potentially contributing to cognitive decline, its neuroprotective properties against excitotoxicity, a common feature of neurodegeneration, are also recognized.[6][8][18] The balance between the neuroprotective and detrimental effects of KYNA is a critical area of ongoing research in these disorders.

Conclusion and Future Directions

This compound is a pivotal endogenous neuromodulator with a profound impact on CNS function. Its synthesis and signaling are intricately linked to major neurotransmitter systems and inflammatory pathways. The growing body of evidence implicating dysregulated KYNA levels in a variety of neuropsychiatric and neurodegenerative disorders underscores its significance as both a biomarker and a therapeutic target. The development of pharmacological agents that can precisely modulate the activity of kynurenine pathway enzymes, particularly KATs and KMO, holds considerable promise for the treatment of these complex conditions. Future research should continue to elucidate the cell-type-specific regulation of KYNA synthesis, its downstream signaling consequences, and the long-term effects of its modulation in different disease contexts. The detailed methodologies and consolidated data presented in this guide are intended to facilitate these critical next steps in translating our understanding of this compound into novel and effective therapies for brain disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. The Brain Metabolite this compound Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in Schizophrenia: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A High-performance Liquid Chromatography Measurement of Kynurenine and this compound: Relating Biochemistry to Cognition and Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kynurenine metabolism in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound in Schizophrenia: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound levels are elevated in the cerebrospinal fluid of patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Increased levels of kynurenine and this compound in the CSF of patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Importance of Modulating this compound Metabolism—Approaches for the Treatment of Dementia | MDPI [mdpi.com]

- 12. Possibility of Amino Acid Treatment to Prevent the Psychiatric Disorders via Modulation of the Production of Tryptophan Metabolite this compound [mdpi.com]

- 13. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrophysiological characterisation of the actions of this compound at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Increased Levels of Kynurenine and this compound in the CSF of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification and quantification of this compound in human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Levels are Increased in the CSF of Alzheimer’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cores.emory.edu [cores.emory.edu]

- 20. Primary astrocyte culture [protocols.io]

- 21. Protocol for in vitro analysis of pro-inflammatory and metabolic functions of cultured primary murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Morris Water Maze and Contextual Fear Conditioning Tasks to Evaluate Cognitive Functions Associated With Adult Hippocampal Neurogenesis [frontiersin.org]

- 23. youtube.com [youtube.com]

- 24. The this compound hypothesis of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Mechanism of Action of Kynurenic Acid: An In-depth Technical Guide

Abstract

Kynurenic acid (KYNA), an endogenous metabolite of the L-tryptophan kynurenine (B1673888) pathway, has emerged as a critical modulator of physiological and pathophysiological processes in the central nervous and immune systems.[1][2] Historically viewed as a simple metabolic byproduct, KYNA is now recognized for its pleiotropic actions, engaging with multiple distinct molecular targets to exert neuroprotective, anticonvulsant, and immunomodulatory effects.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning KYNA's biological activities, focusing on its interactions with ionotropic glutamate (B1630785) receptors, nicotinic acetylcholine (B1216132) receptors, and key signaling receptors like GPR35 and the Aryl Hydrocarbon Receptor. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and pathway visualizations to facilitate a deeper understanding of this multifaceted molecule.

Primary Molecular Targets of this compound

This compound's diverse biological effects are a consequence of its ability to interact with several distinct receptor systems. It does not have a single mechanism of action but rather functions as a multimodal signaling molecule. Its primary targets include ligand-gated ion channels and G protein-coupled and cytosolic receptors.

Ionotropic Glutamate Receptors (iGluRs)

KYNA is a well-established broad-spectrum antagonist of ionotropic glutamate receptors (iGluRs), which are fundamental to excitatory neurotransmission.[4] This antagonism is a cornerstone of its neuroprotective and antiexcitotoxic properties.[1]

-

N-Methyl-D-Aspartate (NMDA) Receptors: KYNA acts as a noncompetitive antagonist at the glycine (B1666218) co-agonist binding site (NR1 subunit) of the NMDA receptor.[1][5][6][7] The binding of glycine is a prerequisite for the channel to be opened by glutamate; by blocking this site, KYNA effectively prevents receptor activation and subsequent Ca²⁺ and Na⁺ influx, thereby reducing neuronal excitability.[5] This is considered its most potent action at iGluRs, occurring at low micromolar concentrations.[8]

-

AMPA and Kainate Receptors: At higher concentrations, typically in the 0.1 to 2.5 mM range, KYNA also functions as a competitive antagonist at the glutamate binding site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][4] Some studies suggest a biphasic effect on AMPA receptors, with facilitation at low nanomolar concentrations and inhibition at micromolar to millimolar doses.[9]

α7 Nicotinic Acetylcholine Receptor (α7nAChR)

KYNA is a noncompetitive antagonist of the α7 nicotinic acetylcholine receptor, a key modulator of glutamatergic and GABAergic neurotransmission.[1][10][11][12] It inhibits α7nAChR function with an IC₅₀ in the low micromolar range (~7 µM), making this receptor a preferred target of endogenous KYNA compared to AMPA/kainate receptors.[10][11] This inhibition reduces presynaptic glutamate release, contributing to its overall modulatory effects on neuronal circuits.[13][14] While some early studies failed to observe this blocking effect, the consensus from multiple independent groups supports this mechanism.[1][9][11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 3. Importance of Modulating this compound Metabolism—Approaches for the Treatment of Dementia [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Methyl D-Aspartate Receptor Antagonist this compound Affects Human Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kynurenic_acid [bionity.com]

- 8. Pharmacological manipulation of this compound: potential in the treatment of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Memory Enhancement with this compound and Its Mechanisms in Neurotransmission - ProQuest [proquest.com]

- 10. The Brain Metabolite this compound Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications | Journal of Neuroscience [jneurosci.org]

- 11. This compound as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound as an antagonist of α7 nicotinic acetylcholine receptors in the brain: facts and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. KYNA Ameliorates Glutamate Toxicity of HAND by Enhancing Glutamate Uptake in A2 Astrocytes | MDPI [mdpi.com]

Kynurenic Acid as an NMDA Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of kynurenic acid (KYNA) as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound, a metabolite of the amino acid tryptophan, is the only known endogenous antagonist of the NMDA receptor in the human brain.[1] Its role in modulating glutamatergic neurotransmission has significant implications for neuronal excitability, synaptic plasticity, and the pathophysiology of various neurological and psychiatric disorders.[2][3] This document details the mechanism of action, presents quantitative data on its potency, outlines key experimental protocols for its study, and visualizes the associated signaling pathways and workflows.

Mechanism of Action

The NMDA receptor is an ionotropic glutamate (B1630785) receptor that plays a critical role in synaptic plasticity, learning, and memory.[4][5] For the receptor's ion channel to open, two distinct events must occur: binding of the neurotransmitter glutamate to the GluN2 subunit and binding of a co-agonist, either glycine (B1666218) or D-serine, to the GluN1 subunit.[4][6] This dual requirement, coupled with a voltage-dependent channel block by magnesium ions (Mg²⁺) at resting membrane potential, makes the NMDA receptor a sophisticated molecular coincidence detector.[7]